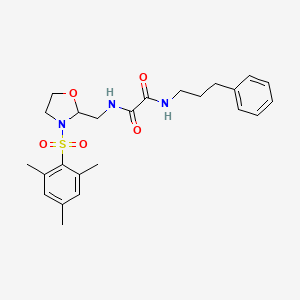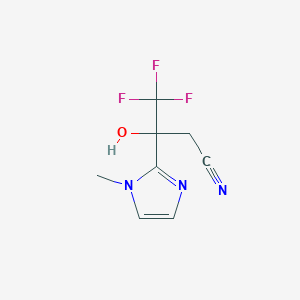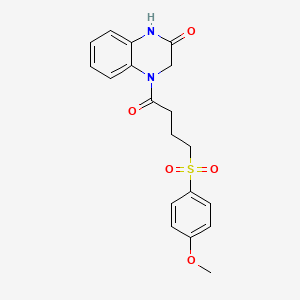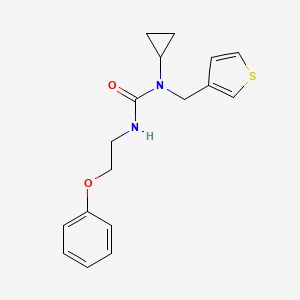![molecular formula C27H25ClN8O2 B2804475 4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902964-31-2](/img/no-structure.png)
4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C27H25ClN8O2 and its molecular weight is 529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthetic Routes and Crystal Structure Analysis
A derivative of quinazolinones, closely related to the specified compound, demonstrated antitumor, antibacterial, anti-inflammatory, and antimicrobial effects. This was synthesized from diabetic jujube through substitution and cyclization steps, with its structure confirmed by various spectroscopic methods and X-ray diffraction. The study also employed density functional theory (DFT) for structural analysis and molecular docking simulations to explore binding interactions with the SHP2 binding sites (Ren et al., 2021).
Molecular Structure and Inhibitory Activity
Another closely related compound, "4-(2-chlorobenzyl)-1-(4-hydroxy-3- ((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one," was synthesized and characterized to explore its inhibitory activity against SHP2 protein, showcasing better activity than the reference compound SHP244. The study involved spectroscopy, X-ray crystallography, DFT calculations, and molecular docking to understand the interactions and potential biological activity (Wu et al., 2022).
Anticancer and Antimicrobial Applications
Anticancer Potential
Research on derivatives of 5-amino-1-aryl-1H-1,2,3-triazoles, which are structurally related to the queried compound, indicated selective anticancer activity, particularly against ovarian and lung cancer cell lines. These compounds were shown to be less toxic than doxorubicin towards non-tumor cells, suggesting a promising scaffold for future anticancer drug development (Pokhodylo et al., 2020).
Antimicrobial Activity
Synthesis of substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, related to the compound of interest, showed significant antibacterial activity against various bacterial strains. This study highlights the potential of these heterocyclic compounds in developing new antimicrobial agents (Singh et al., 2010).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-chlorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one' involves the reaction of 2-chlorobenzyl chloride with 1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one to form 4-(2-chlorobenzyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one. This intermediate is then reacted with 2-azido-3-methylquinazolin-4(3H)-one to form the final product through a triazole ring formation reaction.", "Starting Materials": [ "2-chlorobenzyl chloride", "1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one", "2-azido-3-methylquinazolin-4(3H)-one" ], "Reaction": [ "Step 1: 2-chlorobenzyl chloride is reacted with 1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one in the presence of a base such as potassium carbonate and a solvent such as DMF to form 4-(2-chlorobenzyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one.", "Step 2: 4-(2-chlorobenzyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one is then reacted with 2-azido-3-methylquinazolin-4(3H)-one in the presence of a copper catalyst and a solvent such as DMF to form the final product through a triazole ring formation reaction." ] } | |
Numéro CAS |
902964-31-2 |
Formule moléculaire |
C27H25ClN8O2 |
Poids moléculaire |
529 |
Nom IUPAC |
4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C27H25ClN8O2/c28-21-8-3-1-6-19(21)18-35-25(38)20-7-2-4-9-22(20)36-23(31-32-27(35)36)10-11-24(37)33-14-16-34(17-15-33)26-29-12-5-13-30-26/h1-9,12-13H,10-11,14-18H2 |
SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate](/img/structure/B2804393.png)
![4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2804398.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2804400.png)

![2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2804404.png)


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2804407.png)


![N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide](/img/structure/B2804412.png)

![4-[4-(benzyloxy)phenyl]-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2804415.png)